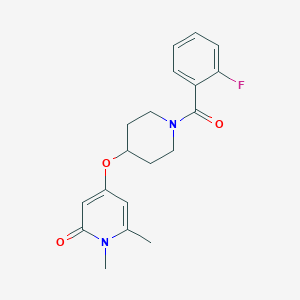

4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with methyl groups at positions 1 and 6, and a piperidin-4-yloxy moiety functionalized with a 2-fluorobenzoyl group. While direct studies on this compound are sparse, its structural analogs (e.g., pyridinone derivatives) have shown antifungal and antibacterial activities, suggesting possible therapeutic applications .

Properties

IUPAC Name |

4-[1-(2-fluorobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-13-11-15(12-18(23)21(13)2)25-14-7-9-22(10-8-14)19(24)16-5-3-4-6-17(16)20/h3-6,11-12,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIALMRQKJIBHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 1-(2-fluorobenzoyl)piperidine. This intermediate is then reacted with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and activity at different receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several pyridinone derivatives, as highlighted below:

Key Observations :

- Bioactivity: The antifungal activity of 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one against C. albicans suggests that the pyridinone core is critical for antimicrobial effects. However, the absence of a free -NH- link in the target compound may alter its mechanism of action.

Physicochemical Properties

- Lipophilicity: The 2-fluorobenzoyl group likely enhances lipophilicity compared to non-fluorinated analogs, improving blood-brain barrier penetration.

- Hydrogen Bonding: The pyridinone oxygen and piperidinyloxy group provide hydrogen-bond acceptors, which may enhance binding to biological targets like fungal enzymes or receptors .

Biological Activity

The compound 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The molecular formula for this compound is , with a molecular weight of approximately 342.37 g/mol. The structure features a piperidine moiety linked to a fluorobenzoyl group and a pyridinone scaffold, which contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FN2O2 |

| Molecular Weight | 342.37 g/mol |

| IUPAC Name | 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one |

| CAS Number | Not available |

Pharmacological Profile

Research indicates that this compound exhibits significant activity as a serotonergic antagonist , particularly targeting the 5-hydroxytryptamine 1D (5-HT1D) receptor. This receptor is implicated in various neurological disorders, making this compound a candidate for further investigation in therapeutic applications .

The mechanism of action involves the compound's interaction with serotonin receptors, potentially modulating serotonergic signaling pathways. This modulation may lead to effects beneficial in treating conditions such as anxiety and depression.

In Vitro Studies

In vitro studies have shown that 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The inhibition was competitive, with an IC50 value indicating its potency relative to standard inhibitors .

Kinetic Studies

Kinetic studies involving the diphenolase activity of tyrosinase revealed that the compound acts as a competitive inhibitor. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined using Lineweaver-Burk plots, confirming the compound's effective inhibition profile .

Comparative Analysis of Similar Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-... | 0.18 | Competitive inhibitor of tyrosinase |

| Kojic Acid | 17.76 | Competitive inhibitor of tyrosinase |

| 4-(4-Fluorobenzyl)piperazin-1-yl... | 0.18 | Antimelanogenic effect on B16F10 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.